N-(5-chloro-2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative featuring a 5-chloro-2-methoxyphenyl substituent on the amide nitrogen and a 4-(trifluoromethyl)benzyl group at position 1 of the dihydropyridine ring. This compound’s structural framework is analogous to several pharmacologically active dihydropyridine derivatives, though its specific applications remain under investigation.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-30-18-9-8-15(22)11-17(18)26-19(28)16-3-2-10-27(20(16)29)12-13-4-6-14(7-5-13)21(23,24)25/h2-11H,12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJMVWQXFRZCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related dihydropyridine-3-carboxamides, highlighting key substituent variations and their implications.
Table 1: Structural Comparison of Dihydropyridine-3-carboxamide Derivatives
Substituent Effects on Physicochemical Properties
- Amide N-Substituents: The 5-chloro-2-methoxyphenyl group in the target compound introduces a polar methoxy group, likely improving aqueous solubility compared to the 5-chloro-2-methylphenyl substituent in . The N-methyl, N-phenyl substituent in forms a tertiary amide, reducing hydrogen-bonding capacity and increasing lipophilicity, which may enhance blood-brain barrier penetration .
Position 1 Substituents :
- The 4-(trifluoromethyl)benzyl group (shared with ) provides electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. This contrasts with the 3-chlorophenylmethoxy group in , where the ether linkage introduces steric constraints and alters electronic distribution .
- The absence of a substituent at position 1 in simplifies the structure but may reduce target-binding affinity compared to benzyl-substituted analogs .
Crystallographic and Conformational Insights
- The planar conformation observed in , facilitated by π-conjugation across the amide bridge, suggests similar planarity in the target compound. This feature is critical for stacking interactions in crystal lattices or biological targets .
- The trifluoromethyl group in the target compound and may influence crystal packing via hydrophobic interactions, whereas the methoxy group in the target compound could participate in hydrogen bonding, affecting solubility and crystallization behavior .
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